molecular formula C18H13N3O4 B2525306 (E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide CAS No. 1355970-64-7

(E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide

Cat. No.: B2525306
CAS No.: 1355970-64-7
M. Wt: 335.319
InChI Key: CLOCBMJTOFFBBL-XDHOZWIPSA-N
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Description

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is a chemical compound characterized by the presence of a furan ring substituted with a nitrophenyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring and benzohydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic and nucleophilic reagents can be used under mild to moderate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)thiourea
  • (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)semicarbazide

Uniqueness

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(13-6-2-1-3-7-13)20-19-12-14-10-11-17(25-14)15-8-4-5-9-16(15)21(23)24/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOCBMJTOFFBBL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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